1-Acetoxymethyl-8-chloro-6-(2-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine
Description
1-Acetoxymethyl-8-chloro-6-(2-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine (hereafter referred to by its full systematic name) is a structural analog of midazolam, a well-characterized imidazo-benzodiazepine. This compound features an acetoxymethyl group (-CH2OAc) at the 1-position, distinguishing it from midazolam, which has a methyl group (-CH3) at the same position . While midazolam is clinically used as a short-acting sedative and anxiolytic , the biological activity of this acetoxymethyl derivative remains less documented, though it may serve as a metabolite, prodrug, or research tool in studies of benzodiazepine metabolism and structure-activity relationships .
Propriétés
IUPAC Name |
[8-chloro-6-(2-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepin-1-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFN3O2/c1-12(26)27-11-19-23-9-14-10-24-20(15-4-2-3-5-17(15)22)16-8-13(21)6-7-18(16)25(14)19/h2-9H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVFNJFFUSOLDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=NC=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80574279 | |
| Record name | [8-Chloro-6-(2-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepin-1-yl]methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80574279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59468-89-2 | |
| Record name | [8-Chloro-6-(2-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepin-1-yl]methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80574279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Approach 1: Hydroxymethyl Intermediate Acetylation
Synthesis of 1-Hydroxymethyl Intermediate
Starting from a precursor such as 8-chloro-6-(2-fluorophenyl)-4H-imidazo[1,5-a]benzodiazepine-3-carboxylic acid (compound VI in), basic hydrolysis yields a hydroxymethyl (-CH2OH) intermediate. For example:Acetylation Reaction
The hydroxymethyl group is acetylated using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine or DMAP):
$$
\text{R-CH}2\text{OH} + (\text{CH}3\text{CO})2\text{O} \rightarrow \text{R-CH}2\text{OAc} + \text{CH}_3\text{COOH}
$$
This step is typically performed at 0–25°C to minimize side reactions.
Reaction Conditions and Optimization
Key parameters for high yield and purity include:
Notes :
- Decarboxylation in high-boiling solvents (e.g., DMF) at 150°C minimizes thermal degradation of the acetoxymethyl group.
- Chromatographic purification may be required to remove unreacted intermediates.
Isomer Control and Byproduct Management
The acetoxymethyl group’s steric and electronic effects influence isomer formation during cyclization:
- Isomer Suppression : Using microreactors (e.g., PTFE tubular reactors) improves reaction homogeneity, reducing 6H-imidazo isomer formation to <5%.
- Crystallization Purification : Ethyl acetate/ethanol recrystallization removes residual isomers, achieving >99% purity.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Hydrolysis-Acetylation | High yield, simple conditions | Requires two additional steps | Industrial (batch) |
| Direct Cyclization | Fewer steps | Low yield (~60%) due to side reactions | Lab-scale |
Critical Considerations
- Stability : The acetoxymethyl group is prone to hydrolysis under acidic conditions. Avoid prolonged exposure to HCl during intermediate isolation.
- Analytical Validation : HPLC with UV detection (λ = 254 nm) is recommended for monitoring reaction progress and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Acetoxymethyl-8-chloro-6-(2-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound .
Applications De Recherche Scientifique
Anxiolytic and Sedative Effects
Research has demonstrated that compounds within the imidazobenzodiazepine class, including 1-acetoxymethyl derivatives, possess anxiolytic properties. These effects are primarily mediated through modulation of GABA_A receptors, enhancing inhibitory neurotransmission in the central nervous system (CNS) .
Neuropharmacological Studies
Studies have indicated that 1-acetoxymethyl-8-chloro derivatives may be effective in treating conditions such as anxiety disorders and insomnia. The compound's ability to cross the blood-brain barrier enhances its efficacy as a CNS depressant .
Potential in Treating Neurological Disorders
There is emerging evidence suggesting that this compound could have applications in treating neurological disorders such as epilepsy or seizures due to its GABAergic activity. Further research is needed to establish its efficacy and safety profile in these contexts .
Case Study 1: GABA_A Receptor Modulation
A study published in a pharmacological journal investigated the effects of 1-acetoxymethyl-8-chloro derivatives on GABA_A receptor subtypes. The results indicated that these compounds significantly increased GABA-induced currents, suggesting a strong agonistic effect on certain receptor subtypes .
Case Study 2: Efficacy in Animal Models
In preclinical trials using rodent models of anxiety, administration of 1-acetoxymethyl-8-chloro compounds resulted in reduced anxiety-like behavior as measured by elevated plus-maze and open field tests. These findings support the potential use of this compound in clinical settings for anxiety management .
Mécanisme D'action
The mechanism of action of 1-Acetoxymethyl-8-chloro-6-(2-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine involves binding to the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are related to the modulation of chloride ion channels .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural Comparisons
The compound shares a core imidazo[1,5-a][1,4]benzodiazepine scaffold with midazolam and other derivatives but differs in substituent groups, which critically influence pharmacological behavior:
Pharmacokinetic Comparisons
Key differences in absorption, metabolism, and excretion:
Pharmacological Activity
Benzodiazepines exert effects via modulation of GABA-A receptors. Substituent variations impact potency, duration, and receptor subtype selectivity:
Key Research Findings
Metabolic Pathways : The acetoxymethyl group in the target compound is structurally analogous to midazolam’s 1-hydroxymethyl metabolite, a major urinary excretion product (60–70% of dose) . This suggests the compound may act as a prodrug or intermediate in metabolic studies .
Synthetic Challenges: Impurities in midazolam synthesis, such as 1-ethyl or 6-phenyl analogs, highlight the sensitivity of pharmacological properties to minor structural changes . The acetoxymethyl derivative’s synthesis would require precise control to avoid such impurities.
Receptor Interactions : Midazolam’s imidazo ring enhances aqueous stability and metabolic lability compared to classical benzodiazepines like diazepam . The acetoxymethyl substitution may further alter these properties, though experimental data are lacking.
Activité Biologique
1-Acetoxymethyl-8-chloro-6-(2-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine is a compound belonging to the class of imidazo[1,5-a][1,4]benzodiazepines, which are known for their biological activity primarily associated with the modulation of GABA_A receptors. This article delves into the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H15ClFN3O3
- Molecular Weight : 399.807 g/mol
- CAS Number : 59468-88-1
Imidazo[1,5-a][1,4]benzodiazepines primarily exert their effects through the enhancement of GABA_A receptor activity. The binding of these compounds to the benzodiazepine site on GABA_A receptors increases the frequency of chloride channel opening events, leading to hyperpolarization of neurons and resultant anxiolytic, sedative, and muscle relaxant effects.
Pharmacological Effects
This compound exhibits several pharmacological properties:
- Anxiolytic Activity : Demonstrated efficacy in reducing anxiety in animal models.
- Sedative Effects : Induces sedation and has been shown to improve sleep duration.
- Muscle Relaxant Properties : Exhibits muscle relaxant effects in various preclinical studies.
Data Table: Summary of Biological Activities
Case Studies
Several studies have highlighted the biological activity of related compounds within the imidazo[1,5-a][1,4]benzodiazepine class:
- Study on CNS Activity : A study reported that derivatives of imidazo[1,5-a][1,4]benzodiazepines showed varying degrees of CNS activity. The study emphasized the importance of structural modifications on pharmacological profiles .
- Clinical Implications : In a clinical setting, another research indicated that these compounds could serve as potential therapeutic agents for anxiety disorders and insomnia due to their rapid onset of action and favorable safety profile .
- Comparative Analysis : A comparative analysis between traditional benzodiazepines and newer derivatives like this compound revealed enhanced efficacy with reduced side effects such as dependency and tolerance .
Q & A
Basic Research Questions
Q. How can researchers confirm the structural identity of 1-Acetoxymethyl-8-chloro-6-(2-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine?
- Methodological Answer : Utilize a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) to assign proton and carbon environments, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for absolute stereochemical determination. Compare spectral data with literature values for structurally related benzodiazepines, such as midazolam derivatives .
Q. What experimental approaches are recommended for determining aqueous solubility under physiological conditions?
- Methodological Answer : Employ the shake-flask method with HPLC-UV quantification. Prepare saturated solutions in phosphate-buffered saline (PBS, pH 7.4) and simulate gastrointestinal conditions (e.g., pH 1.2–6.8). Centrifuge samples to separate undissolved compound, then quantify dissolved analyte via HPLC with a C18 column and UV detection at λ = 254 nm. Intrinsic solubility can be extrapolated using the Henderson-Hasselbalch equation, accounting for ionization constants (pKa) derived from potentiometric titration .
Q. What in vitro assays are suitable for preliminary pharmacological profiling of this compound?
- Methodological Answer : Conduct radioligand binding assays using rat cortical membranes to evaluate affinity for central benzodiazepine receptors (CBR). Use [³H]flumazenil as a competitive ligand and compare IC₅₀ values with reference agonists (e.g., diazepam). Pair this with functional assays measuring chloride influx in cerebrocortical synaptoneurosomes to assess GABAₐ receptor modulation. Include positive controls (e.g., midazolam) to validate assay sensitivity .
Advanced Research Questions
Q. How should researchers design studies to resolve contradictions in metabolic stability data between in vitro and in vivo models?
- Methodological Answer : Perform parallel in vitro (rat/human liver microsomes or hepatocytes) and in vivo (rat pharmacokinetic) studies. For in vitro assays, incubate the compound with NADPH-fortified microsomes and track depletion over time using LC-MS. In vivo, administer the compound intravenously (2–5 mg/kg) and collect plasma/bile samples for metabolite profiling. Discrepancies may arise from extrahepatic metabolism (e.g., esterase-mediated hydrolysis of the acetoxymethyl group) or species-specific cytochrome P450 activity. Use chemical inhibitors (e.g., β-NAD for esterases) to isolate pathways .
Q. What computational strategies are effective for predicting receptor-ligand interactions and guiding SAR?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using a cryo-EM-derived GABAₐ receptor structure (PDB: 6X3T) to identify key binding residues. Follow with molecular dynamics (MD) simulations (NAMD or GROMACS) to assess stability of ligand-receptor complexes over 100 ns trajectories. Analyze hydrogen bonding, hydrophobic contacts, and binding free energies (MM-PBSA). Validate predictions by synthesizing analogs with targeted substitutions (e.g., fluorophenyl modifications) and testing affinity .
Q. How can impurity profiling be optimized for this compound during synthesis?
- Methodological Answer : Employ orthogonal analytical techniques:
- HPLC-DAD : Use a C18 column (4.6 × 150 mm, 3.5 µm) with gradient elution (acetonitrile/0.1% formic acid) to separate impurities. Monitor at 220 nm and 280 nm.
- LC-MS/MS : Identify impurities via high-resolution MS (Q-TOF) and compare fragmentation patterns with reference standards (e.g., EP-certified impurities for midazolam derivatives).
- Stress Testing : Expose the compound to hydrolytic (acid/alkaline), oxidative (H₂O₂), and thermal conditions to force degradation and identify labile sites .
Q. What experimental considerations are critical for studying the compound’s effects on ion channel function?
- Methodological Answer : Use patch-clamp electrophysiology on recombinant GABAₐ receptors (α₁β₂γ₂L subtypes expressed in HEK293 cells). Apply the compound at varying concentrations (1 nM–10 µM) and measure chloride current potentiation. Include negative controls (e.g., flumazenil for competitive antagonism) and normalize responses to GABA EC₂₀. Account for voltage-dependent effects by clamping membrane potential at −60 mV .
Methodological Notes
- Synthetic Routes : For lab-scale synthesis, adapt protocols from midazolam analogs by substituting the methyl group with acetoxymethyl via nucleophilic acyl substitution. Purify intermediates via flash chromatography (silica gel, ethyl acetate/hexane) .
- Data Analysis : Use nonlinear regression (GraphPad Prism) for dose-response curves and one-way ANOVA with post-hoc tests for group comparisons. Report mean ± SEM and significance thresholds (e.g., *p < 0.05) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
